6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core with two methyl groups at the 6 and 8 positions. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dimethylpyridine with hydrazine can lead to the formation of the desired pyrazine ring through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of metal-organic frameworks (MOFs) as catalysts has been explored to facilitate the synthesis of such heterocyclic compounds . These catalysts can provide high surface areas and active sites that promote the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug discovery, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism by which 6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. For instance, its derivatives may inhibit specific enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms.
Pyrrolopyrazines: These compounds contain a pyrazine ring fused with a pyrrole ring, exhibiting different biological activities.
Uniqueness
6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern and the resulting chemical properties. Its methyl groups at the 6 and 8 positions can influence its reactivity and interactions with biological targets, distinguishing it from other similar heterocycles .
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6,8-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H13N3/c1-6-5-7(2)12-9-8(6)10-3-4-11-9/h5,10H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
OVJCGDQTMIVJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1NCCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.